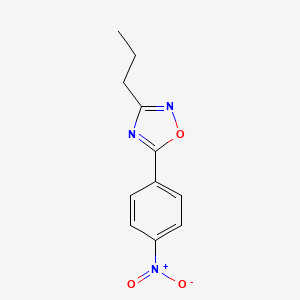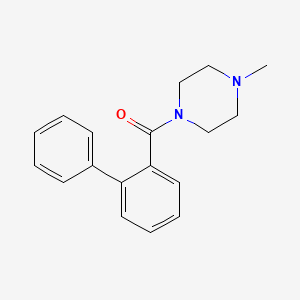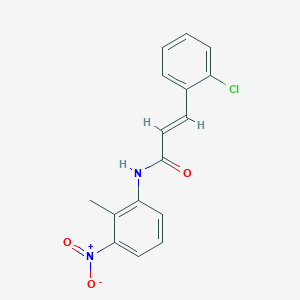
3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)acrylamide is a compound that is widely used in scientific research due to its unique properties and potential applications. This compound is also known as CNMA and has been extensively studied for its biochemical and physiological effects. In
作用機序
CNMA has a unique mechanism of action that makes it a valuable tool for scientific research. It binds to proteins and enzymes with high affinity and specificity, making it an excellent probe for studying protein-ligand interactions. CNMA also has a photoactive group that can be activated by light, making it a useful photosensitizer for photodynamic therapy.
Biochemical and Physiological Effects:
CNMA has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. CNMA also has antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
実験室実験の利点と制限
CNMA has several advantages for lab experiments. It is a highly specific probe that can be used to study protein-ligand interactions and enzyme activity. It is also a photosensitizer that can be activated by light, making it a useful tool for photodynamic therapy. However, CNMA has some limitations for lab experiments. It is not very water-soluble, which can limit its use in aqueous environments. Additionally, CNMA can be toxic at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of CNMA. One area of research is the development of new photosensitizers for photodynamic therapy. CNMA has shown promising results in preclinical studies, and further research could lead to the development of new treatments for cancer. Another area of research is the development of new antibiotics. CNMA has antimicrobial properties, and further research could lead to the development of new drugs to combat antibiotic-resistant bacteria. Additionally, CNMA could be used to study the structure and function of proteins and enzymes, which could lead to the development of new drugs for a variety of diseases.
合成法
CNMA can be synthesized using a variety of methods. One of the most common methods involves the reaction of 2-chlorobenzaldehyde with 2-methyl-3-nitroaniline in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with acryloyl chloride to obtain CNMA. This method has been optimized to obtain high yields of CNMA with excellent purity.
科学的研究の応用
CNMA has been extensively studied for its potential applications in scientific research. It has been used as a fluorescent probe to study protein-ligand interactions and enzyme activity. CNMA has also been used as a photosensitizer for photodynamic therapy, which is a non-invasive treatment for cancer. Additionally, CNMA has been studied for its antimicrobial and antifungal properties.
特性
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c1-11-14(7-4-8-15(11)19(21)22)18-16(20)10-9-12-5-2-3-6-13(12)17/h2-10H,1H3,(H,18,20)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLWLPDZLLWSLF-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)C=CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])NC(=O)/C=C/C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-chlorophenyl)-N-(2-methyl-3-nitrophenyl)prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)
![N-(2,6-dimethylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5733064.png)


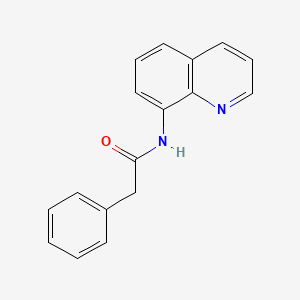

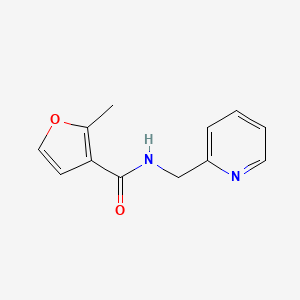

![N-[3-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5733128.png)
![methyl 3-methoxy-4-{2-[(4-methylbenzyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5733150.png)


